Home > Products > Screening Compounds P100626 > 1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea
1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea - 1396882-25-9

1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea

Catalog Number: EVT-2986002
CAS Number: 1396882-25-9
Molecular Formula: C17H19ClN2O2
Molecular Weight: 318.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) []

  • Compound Description: PSNCBAM-1 is an allosteric antagonist of the cannabinoid CB1 receptor. It exhibits hypophagic effects in vivo and has been studied for its potential in treating CNS diseases. Research has shown that PSNCBAM-1 can reduce the functional efficacy of CB1 receptor ligands, particularly demonstrating a stronger antagonistic effect on CP55940 than WIN55,212-2. []
  • Relevance: While structurally distinct from 1-(4-Chlorobenzyl)-3-(3-hydroxy-3-phenylpropyl)urea, PSNCBAM-1 shares a key structural motif: the urea linkage. This similarity highlights the importance of the urea group in designing molecules that interact with biological targets, albeit with different mechanisms of action. []

2. N-(4-Chlorobenzyl)-N′-(4-hydroxy-3-iodo-5-methoxybenzyl) thiourea (IBTU) []

  • Compound Description: IBTU is a high-affinity competitive antagonist of the transient receptor potential vanilloid 1 receptor (TRPV1). It has demonstrated significant antinociceptive activity in various pain models by blocking TRPV1 in vivo. This compound holds promise as a potential therapeutic agent for pain management. []
  • Relevance: IBTU shares structural similarities with 1-(4-Chlorobenzyl)-3-(3-hydroxy-3-phenylpropyl)urea, including the presence of a 4-chlorobenzyl group and a substituted benzyl ring linked by a urea or thiourea group. These shared features emphasize the significance of these structural components in conferring biological activity, even across different target classes like TRPV1 and potential targets of the main compound. []

3. 2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid (PSI-697) [, ]

  • Compound Description: PSI-697 is a potent and orally active P-selectin antagonist. It exhibits anti-inflammatory and antithrombotic effects in rodent models of vascular inflammation and thrombosis. Due to its promising preclinical profile, PSI-697 has been identified as a clinical candidate for the treatment of atherothrombotic and venous thrombotic conditions. [, ]
  • Relevance: Although PSI-697 belongs to a different chemical class compared to 1-(4-Chlorobenzyl)-3-(3-hydroxy-3-phenylpropyl)urea, both compounds share a 4-chlorobenzyl substituent. The presence of this shared moiety in compounds with diverse biological activities suggests its potential role in influencing pharmacokinetic properties or binding interactions, warranting further investigation. [, ]

4. (1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide (HPA-12) []

  • Compound Description: HPA-12 is a novel ceramide trafficking inhibitor with stereospecific activity. Structure-activity relationship studies revealed that the optimal chain length for inhibiting sphingomyelin biosynthesis is 13 carbons in the amide side chain and that the hydroxy groups at the 2'- and 3-positions are essential for activity. []
  • Relevance: Although structurally different from 1-(4-Chlorobenzyl)-3-(3-hydroxy-3-phenylpropyl)urea, HPA-12 shares a key structural feature: a 3-hydroxy-3-phenylpropyl group. The presence of this shared moiety in compounds targeting distinct biological processes (ceramide trafficking vs. potential targets of the main compound) suggests its potential versatility as a building block in medicinal chemistry, potentially influencing pharmacological activity in diverse ways. []

5. 4-(2-hydroxy-3-[(1-methyl-3-phenylpropyl)-amino]propoxy)benzeneacetamide (KF-4317) [, ]

  • Compound Description: KF-4317 is a unique adrenoceptor antagonist that exhibits competitive blockade at both α- and β1-adrenoceptors. Unlike conventional adrenoceptor antagonists, it displays a distinct pharmacological profile, suggesting its potential for development as a novel therapeutic agent for cardiovascular diseases. [, ]
  • Relevance: While structurally different from 1-(4-Chlorobenzyl)-3-(3-hydroxy-3-phenylpropyl)urea, KF-4317 shares a structural motif: a 3-phenylpropyl group. The presence of this shared moiety in compounds with different biological activities highlights its potential importance as a pharmacophore element, possibly contributing to binding interactions with various targets, including adrenoceptors and potential targets of the main compound. [, ]

6. 1-(4-(2-[18F]fluoroethoxy)benzenesulfonyl)-3-butyl urea (Compound 3) []

  • Compound Description: Compound 3 is a fluorinated sulfonylurea derivative synthesized as a potential β-cell imaging agent. It exhibits a similar insulin-secreting effect to tolbutamide, indicating its potential for diagnosing and monitoring diabetes. []
  • Relevance: This compound shares the urea linkage with 1-(4-Chlorobenzyl)-3-(3-hydroxy-3-phenylpropyl)urea. Although the remaining structures differ significantly, the shared urea group suggests the importance of this functional group in interacting with biological targets, potentially through hydrogen bonding or other mechanisms. []

Properties

CAS Number

1396882-25-9

Product Name

1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8

InChI

InChI=1S/C17H19ClN2O2/c18-15-8-6-13(7-9-15)12-20-17(22)19-11-10-16(21)14-4-2-1-3-5-14/h1-9,16,21H,10-12H2,(H2,19,20,22)

InChI Key

FFIOFFBAFYZMNR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCNC(=O)NCC2=CC=C(C=C2)Cl)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.